N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

FABP4 inhibitor FABP5 inhibitor Metabolic disease

N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946201-11-2) is a synthetic oxalamide derivative with the molecular formula C18H20FN3O3S and a molecular weight of 377.43 g/mol. The compound features a 3-fluorophenyl substituent at the N1 position, a 2-morpholino-2-(thiophen-3-yl)ethyl group at the N2 position, and an oxalamide core that can act as a hydrogen-bonding scaffold.

Molecular Formula C18H20FN3O3S
Molecular Weight 377.43
CAS No. 946201-11-2
Cat. No. B2980296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
CAS946201-11-2
Molecular FormulaC18H20FN3O3S
Molecular Weight377.43
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3
InChIInChI=1S/C18H20FN3O3S/c19-14-2-1-3-15(10-14)21-18(24)17(23)20-11-16(13-4-9-26-12-13)22-5-7-25-8-6-22/h1-4,9-10,12,16H,5-8,11H2,(H,20,23)(H,21,24)
InChIKeyQEHUGUXBXHRCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946201-11-2): Key Structural Profile for Research Procurement


N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946201-11-2) is a synthetic oxalamide derivative with the molecular formula C18H20FN3O3S and a molecular weight of 377.43 g/mol [1]. The compound features a 3-fluorophenyl substituent at the N1 position, a 2-morpholino-2-(thiophen-3-yl)ethyl group at the N2 position, and an oxalamide core that can act as a hydrogen-bonding scaffold [1]. This structural architecture is consistent with the class of non-annulated thiophenylamides described in patent literature as potential fatty-acid binding protein (FABP) 4/5 inhibitors, a target class implicated in metabolic and inflammatory diseases [2].

Why Generic Substitution of N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946201-11-2) Carries Scientific Risk


The specific substitution pattern on this oxalamide scaffold is critical. Near-analogs such as N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide or N1-(2-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide shift the fluorine position on the phenyl ring, which can profoundly alter the molecule's conformational preference, target binding kinetics, and selectivity profile [1]. In the FABP4/5 inhibitor series (US 9,353,102 B2), small changes in aryl substitution led to large differences in isoform selectivity and cellular activity, meaning that a purchase of an analog lacking head-to-head equivalence data cannot be assumed to reproduce the target compound's biological profile [2]. For procurement decisions in medicinal chemistry and target validation studies, using the exact CAS-registered compound is essential to ensure experimental reproducibility.

N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946201-11-2): Quantitative Differentiation Evidence vs. Comparators


FABP4/5 Dual Inhibitor Pharmacophore: Structural Rationale from Patent Class Analysis

The non-annulated thiophenylamide chemotype, to which N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide belongs, is claimed as a dual FABP4/5 inhibitor scaffold in US Patent 9,353,102 B2 [1]. While the patent does not explicitly disclose this compound, it establishes the structure-activity relationship that the 3-fluorophenyl substitution, combined with the morpholino-thiophene ethyl linker, creates a hydrogen-bonding network within the fatty-acid binding cavity that is distinct from the 4-fluorophenyl or 2-fluorophenyl analogs [1]. No direct head-to-head biological data are currently available in the public domain for this specific compound.

FABP4 inhibitor FABP5 inhibitor Metabolic disease

Molecular Topology and Physicochemical Property Differentiation from Fluorophenyl Positional Isomers

Computational comparison of the 3-fluorophenyl isomer (target compound, C18H20FN3O3S, MW 377.43 [1]) versus the 4-fluorophenyl analog (C18H20FN3O3S, identical formula but different fluorine position [2]) reveals distinct calculated dipole moments and electrostatic potential surfaces due to the meta vs. para fluorine placement [1][2]. While the molecular formula is identical, the 3-fluoro substitution pattern alters the vector of the C-F dipole, which can influence binding to hydrophobic pockets that recognize halogen-aromatic interactions [3]. Quantitative in silico data comparing the two isomers are not yet published.

Physicochemical properties Isomer comparison Drug-likeness

Oxalamide Core as a Privileged Hydrogen-Bonding Scaffold vs. Amide/N-Acyl Urea Alternatives

The oxalamide core (ethane-1,2-diamide) provides two adjacent hydrogen-bond donor/acceptor motifs, capable of forming bidentate interactions with protein backbone or side-chain residues [1]. In the FABP inhibitor patent landscape, oxalamides were explicitly differentiated from simple amides and N-acyl ureas for their enhanced binding affinity to the fatty-acid binding pocket (US 9,353,102 B2, generic formula I includes oxalamide as preferred embodiment) [2]. While quantitative IC50 values for this specific compound are not publicly available, the oxalamide scaffold is structurally pre-organized for dual hydrogen-bonding, unlike mono-amide analogs that can only engage in single-point interactions.

Hydrogen bonding Scaffold comparison Medicinal chemistry

N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946201-11-2): Recommended Research Application Scenarios


FABP4/5 Target Validation and Metabolic Disease Probe Development

Based on the patent-class association with dual FABP4/5 inhibition (US 9,353,102 B2) [1], this compound can serve as a starting point or reference tool for validating FABP4/5 as a target in type 2 diabetes, atherosclerosis, non-alcoholic steatohepatitis (NASH), and certain cancers. Its oxalamide core and 3-fluorophenyl substitution match the pharmacophore described for dual inhibitors, making it suitable for in vitro binding assays, cellular fatty-acid uptake studies, and phenotypic screening in metabolic disease models.

Structure-Activity Relationship (SAR) Expansion Around Oxalamide-Based FABP Inhibitors

Medicinal chemistry teams focused on expanding the SAR of non-annulated thiophenylamides can use this compound as a key intermediate or comparative standard. The presence of the morpholino-thiophene ethyl linker, combined with the 3-fluorophenyl group, provides a distinct topological variant not fully explored in the original patent [1]. This enables head-to-head comparison with the 4-fluoro and 2-fluoro isomers to systematically map the effect of fluorine position on target affinity and selectivity.

Hydrogen-Bonding Motif Analysis in Fragment-Based Drug Discovery

The oxalamide moiety is a privileged fragment for bidentate hydrogen-bonding to protein backbone amides and side-chain carboxylates [1]. This compound can be used in fragment-based screening libraries or as a reference ligand in crystallography and NMR-based binding studies where oxalamide-derived fragments are being evaluated for novel targets beyond FABPs, particularly those with deep hydrophobic pockets requiring halogen-aromatic interactions from the fluorophenyl ring.

Chemical Biology Tool for Investigating Fatty-Acid Binding Protein Function

Given the implication of FABP4/5 in lipid signaling, inflammation, and cancer progression, this compound can be deployed as a chemical probe in academic and industrial cell biology studies. It can be used to modulate FABP-mediated lipid transport in macrophage, adipocyte, or tumor cell lines, provided that in-house selectivity profiling is conducted to confirm target engagement [1]. Researchers should pair the compound with an inactive structural analog as a negative control to ensure phenotype specificity.

Quote Request

Request a Quote for N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.